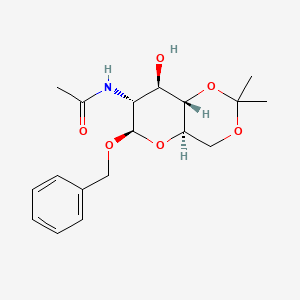

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside is a compound of significant importance in the field of biomedicine. It is a derivative of glucosamine, a naturally occurring amino sugar, and is often used as a precursor in the synthesis of glycoconjugates. These glycoconjugates are crucial for studying drug-target interactions and developing therapeutic approaches for various diseases, including bacterial and viral infections, cancer, and inflammatory disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucosamine followed by the introduction of the benzyl and acetamido groups. One common method includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucosamine are protected using isopropylidene to form 4,6-O-isopropylidene glucosamine.

Introduction of Benzyl Group: The benzyl group is introduced via benzylation using benzyl chloride in the presence of a base such as sodium hydride.

Acetylation: The acetamido group is introduced by acetylation using acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl or acetamido groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

Enzymatic Applications

-

Substrate for Glycosyltransferases :

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside serves as a substrate for various glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to other molecules. For instance, it has been utilized to study the catalytic mechanisms of fucosyltransferases from human saliva and stomach mucosa. The compound's structure allows it to act as a specific acceptor for these enzymes, enabling researchers to investigate the fucosylation process and its implications in biological systems . -

Inhibition Studies :

The compound has been shown to inhibit O-glycosylation processes in cell lines, which is crucial for understanding viral replication mechanisms. In particular, studies have demonstrated that treatment with benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside (a related compound) can affect the replication of human immunodeficiency virus (HIV) by altering glycosylation patterns on the viral envelope proteins .

Therapeutic Potential

-

Viral Replication Modulation :

Research indicates that benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside may play a role in modulating viral replication through its effects on glycosylation pathways. By inhibiting specific glycosyltransferases, this compound could potentially reduce the infectivity of viruses such as HIV, thereby providing a therapeutic avenue for antiviral strategies . -

Cancer Research :

The modification of glycan structures through compounds like benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside has implications in cancer research. Alterations in glycosylation patterns are often associated with tumor progression and metastasis. Therefore, understanding how this compound influences glycan biosynthesis could lead to insights into cancer biology and potential treatments .

Case Study 1: Enzymatic Characterization

A study investigated the enzymatic properties of α(1→4)-L-fucosyltransferase using benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside as a substrate. The results indicated that the compound successfully facilitated the transfer of fucose residues, allowing researchers to characterize the enzyme's specificity and activity under various conditions .

Case Study 2: HIV Research

In vitro experiments demonstrated that treatment with benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside led to increased HIV replication rates due to altered O-glycosylation on T cells. This study highlighted the importance of glycan modifications in viral pathogenesis and suggested potential therapeutic targets for HIV treatment .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside involves its role as a precursor in glycoconjugate synthesis. These glycoconjugates interact with specific molecular targets, such as cell surface receptors, to modulate biological processes. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular functions and signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside

- 1-Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside

- Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside

- 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate

Uniqueness

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside is unique due to its specific protective groups and functionalization, which make it a versatile precursor in glycoconjugate synthesis. Its structure allows for selective reactions, making it valuable in targeted therapeutic applications and biochemical research.

Activité Biologique

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside (also referred to as BAI) is a synthetic glycoside derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is structurally related to various naturally occurring carbohydrates and has been studied for its implications in glycosylation processes, particularly in the context of viral infections and other cellular functions.

- Molecular Formula : C₁₈H₂₅NO₆

- Molecular Weight : 351.39 g/mol

- CAS Number : 50605-12-4

BAI functions primarily as an inhibitor of O-glycosylation, a post-translational modification crucial for the proper functioning of glycoproteins. By inhibiting the enzymes responsible for adding sugar moieties to proteins, BAI can alter the glycosylation pattern of various proteins, which may affect their stability, localization, and interaction with other molecules.

Antiviral Effects

Recent studies have highlighted the antiviral potential of BAI, particularly against HIV. Research has demonstrated that treatment with BAI can significantly enhance HIV infectivity in vitro. For instance, in experiments involving peripheral blood mononuclear cells (PBMCs), BAI treatment resulted in:

- A 7.6-fold increase in the percentage of HIV-infected cells.

- A 1.3-fold increase in per-cell HIV p24 protein levels.

- A 7.1-fold increase in viral particles present in culture supernatants compared to untreated controls .

The compound appears to enhance viral outgrowth kinetics and supports the production of viral particles even from latently infected cells when combined with latency-reversing agents.

Impact on Glycoprotein Synthesis

BAI's inhibition of mucin synthesis has broader implications beyond viral infections. It disrupts the secretion and processing of glycoproteins in various cell lines, potentially influencing processes such as:

- Cell signaling

- Immune responses

- Tumor progression

Inhibition of sialylation and alteration of glycan structures can lead to modified interactions between cells and their environment, which is critical in both normal physiology and disease states .

Study 1: HIV Infection Enhancement

In a controlled study involving PHA-blast activated PBMCs from HIV-negative donors, treatment with BAI resulted in a marked increase in the expression of activation markers (CD25 and HLA-DR) while reducing CCR5 expression. This suggests a complex interplay between BAI treatment and immune cell activation during viral infection .

Study 2: Glycoprotein Secretion Disruption

Another investigation focused on HT-29 cells treated with BAI showed significant disruption in glycoprotein secretion patterns. This study provided insights into how altered glycosylation affects cell behavior and could have implications for cancer biology .

Data Table: Biological Effects of BAI

Propriétés

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFJZZWRXVVKEC-WRQOLXDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@H]1OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.